molecular formula C15H17NO5S B10963568 N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide

N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10963568
M. Wt: 323.4 g/mol
InChI Key: NYPNFXMLHNHGSR-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups at specific positions. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3,4-dimethoxyaniline with methoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The methoxy groups can also modulate the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is unique due to the presence of both the sulfonamide and methoxy groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H17NO5S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO5S/c1-19-12-5-4-6-13(10-12)22(17,18)16-11-7-8-14(20-2)15(9-11)21-3/h4-10,16H,1-3H3

InChI Key

NYPNFXMLHNHGSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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